molecular formula C13H15Cl2NO4S B1458572 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-09-0

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1458572
CAS No.: 1858255-09-0
M. Wt: 352.2 g/mol
InChI Key: SPPJKQWFHDUAMW-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S and a molecular weight of 352.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and a sulfonyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of piperidine with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-11-2-1-10(12(15)7-11)8-21(19,20)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJKQWFHDUAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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